4-Bromo-2-fluoro-6-methylphenol

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Source 4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) to introduce unique steric and electronic control in your synthesis. This tri-substituted phenol (4-Br, 2-F, 6-CH₃) enables selective Pd-catalyzed cross-couplings and nucleophilic substitutions unattainable with simpler halogenated phenols. The bromine acts as an excellent leaving group, while the 2-fluoro-6-methyl motif provides enhanced metabolic stability for drug discovery. Avoid synthetic route redesign—procure this distinct, multi-vector intermediate to accelerate SAR exploration.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 945557-29-9
Cat. No. B3170709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-methylphenol
CAS945557-29-9
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)F)Br
InChIInChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
InChIKeyXTQJUBRMJNLREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) | Halogenated Phenol Building Block for Cross-Coupling


4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) is a tri-substituted phenol with bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 6-position. This arrangement creates a sterically hindered, electron-rich aromatic ring that is structurally distinct from simpler halogenated phenols. The compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials [1]. Vendor data sheets confirm a molecular formula of C7H6BrFO and a molecular weight of 205.02 g/mol .

Why 4-Bromo-2-fluoro-6-methylphenol Cannot Be Swapped with Generic Halophenols


The substitution pattern of 4-Bromo-2-fluoro-6-methylphenol creates a unique steric and electronic environment that dictates its reactivity in cross-coupling and nucleophilic aromatic substitution. Simple substitution with other halogenated phenols (e.g., 4-bromo-2-fluorophenol or 2-fluoro-6-methylphenol) fails to replicate the specific electronic effects and steric demands imposed by the 4-bromo-2-fluoro-6-methyl motif. These differences directly impact regioselectivity in downstream reactions, making this compound a non-fungible starting material in synthetic routes that require precise control over aryl functionalization [1].

Quantitative Differentiation of 4-Bromo-2-fluoro-6-methylphenol from Structural Analogs


Molecular Weight and Halogen Composition of 4-Bromo-2-fluoro-6-methylphenol vs. Non-Brominated Analog

4-Bromo-2-fluoro-6-methylphenol (C7H6BrFO) has a molecular weight of 205.02 g/mol, which is 78.89 g/mol heavier than its non-brominated analog 2-fluoro-6-methylphenol (C7H7FO, 126.13 g/mol) . This mass difference corresponds to the presence of a bromine atom (atomic weight ~80) versus a hydrogen atom at the 4-position. The bromine substituent also contributes an additional heavy atom count and a distinct isotopic signature (79Br/81Br) that is absent in the non-brominated comparator . The target compound's InChIKey is XTQJUBRMJNLREH-UHFFFAOYSA-N .

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Substitution Pattern Differentiation: 4-Bromo-2-fluoro-6-methylphenol vs. 4-Bromo-2-fluorophenol

4-Bromo-2-fluoro-6-methylphenol possesses a methyl group at the 6-position (ortho to the hydroxyl), a feature absent in 4-bromo-2-fluorophenol. This additional substituent introduces significant steric hindrance around the phenolic oxygen, which is expected to alter both the reactivity of the hydroxyl group and the accessibility of the adjacent positions to electrophilic or nucleophilic attack [1]. The presence of three distinct substituents (Br, F, CH3) in the target compound creates a more congested environment compared to the two-substituent comparator.

Steric Effects Reactivity Regioselectivity

Vendor Purity Data: 4-Bromo-2-fluoro-6-methylphenol (95-98%) vs. Non-Brominated Analog

Commercial sources report purity levels of 95% for 4-bromo-2-fluoro-6-methylphenol and 98% for another lot . In comparison, the non-brominated analog 2-fluoro-6-methylphenol is available at purities up to 98% . The target compound's slightly lower reported purity may reflect additional synthetic challenges associated with introducing bromine into the sterically hindered 4-position.

Purity Quality Control Procurement

High-Value Application Scenarios for 4-Bromo-2-fluoro-6-methylphenol


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The 4-bromo substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions with aryl boronic acids. The presence of fluorine and a methyl group modulates the electronic properties of the aryl ring, potentially influencing both reaction rate and regioselectivity. This makes the compound a valuable building block for constructing fluorinated biaryl motifs common in pharmaceuticals and agrochemicals [1].

Late-Stage Functionalization in Medicinal Chemistry

The unique combination of bromine, fluorine, and a methyl group on a phenolic core provides multiple vectors for diversification. The hydroxyl group can be alkylated or acylated, the bromine can participate in cross-coupling or metal-halogen exchange, and the fluorine atom can serve as a bioisostere or a probe for 19F NMR studies. This multi-functional nature supports efficient structure-activity relationship (SAR) exploration in drug discovery programs [2].

Synthesis of Fluorinated Natural Product Analogs

Fluorinated phenolic building blocks are crucial for generating metabolically stable analogs of natural products. The 2-fluoro-6-methyl substitution pattern mimics certain natural product motifs while providing enhanced metabolic stability and altered physicochemical properties compared to oxygen-based analogs. This compound could serve as a starting material for such fluoroalkyl analog programs [2].

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